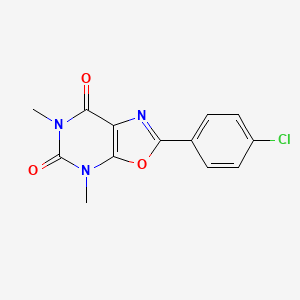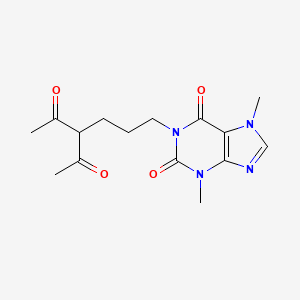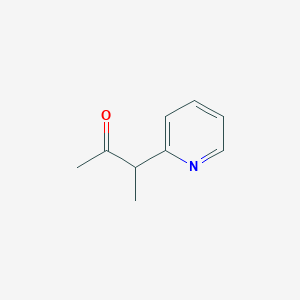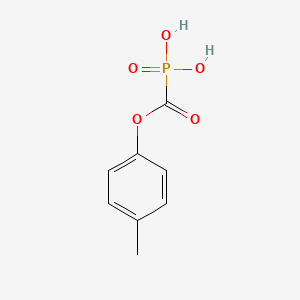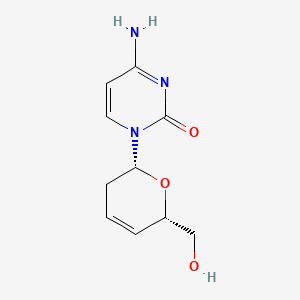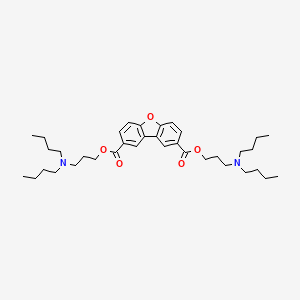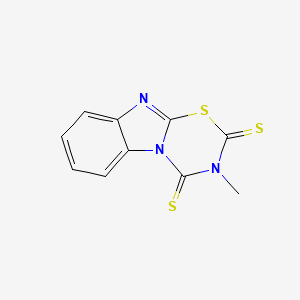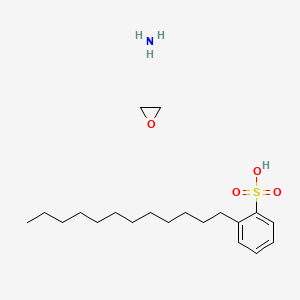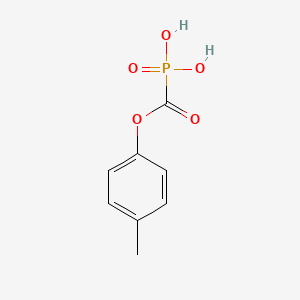
Di-methoxycinnamidopropyl ethyldimonium chloride ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-methoxycinnamidopropyl ethyldimonium chloride ether is a compound that belongs to the group of quaternary ammonium salts. It is primarily used in cosmetic products for its hair conditioning and UV-absorbing properties . The compound is known for leaving hair easy to comb, supple, soft, and shiny, while also protecting cosmetic products from UV light damage .
Métodos De Preparación
The synthesis of di-methoxycinnamidopropyl ethyldimonium chloride ether involves several steps:
Methoxycinnamic Acid Amidopropyl Grouping: This step involves the formation of the methoxycinnamic acid amidopropyl group.
Ethyl Component: Ethanol (ethyl alcohol) is used as an alcoholic component or a hydrocarbon residue with two carbon atoms.
Quaternary Dimethyl Ammonium Salt Formation: This involves the formation of a quaternary dimethyl ammonium salt, typically based on fatty amines.
Ether Formation: The final step involves the condensation of two alcohols to form the ether linkage.
Análisis De Reacciones Químicas
Di-methoxycinnamidopropyl ethyldimonium chloride ether undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-methoxycinnamidopropyl ethyldimonium chloride ether has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the cosmetic industry for hair conditioning and UV protection.
Mecanismo De Acción
The mechanism of action of di-methoxycinnamidopropyl ethyldimonium chloride ether involves its interaction with molecular targets and pathways:
Hair Conditioning: The compound interacts with the hair shaft, forming a protective layer that enhances hair manageability and shine.
UV Absorption: It absorbs UV light, preventing damage to cosmetic products and protecting the skin and hair from UV radiation.
Comparación Con Compuestos Similares
Di-methoxycinnamidopropyl ethyldimonium chloride ether can be compared with other similar compounds:
Steardimonium Chloride: Contains a stearyl (C18) carbon chain and is used for similar hair conditioning purposes.
Laurdimonium Chloride: Contains a lauryl (C12) hydrocarbon residue and is also used in hair care products.
Propiedades
Número CAS |
444153-01-9 |
|---|---|
Fórmula molecular |
C34H52Cl2N4O5 |
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-[2-[2-[3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-dimethylazaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C34H50N4O5.2ClH/c1-37(2,23-7-21-35-33(39)19-13-29-9-15-31(41-5)16-10-29)25-27-43-28-26-38(3,4)24-8-22-36-34(40)20-14-30-11-17-32(42-6)18-12-30;;/h9-20H,7-8,21-28H2,1-6H3;2*1H/b19-13+,20-14+;; |
Clave InChI |
PLMVCRGAKDGNEA-HPKCLRQXSA-N |
SMILES isomérico |
C[N+](CCOCC[N+](CCCNC(=O)/C=C/C1=CC=C(C=C1)OC)(C)C)(CCCNC(=O)/C=C/C2=CC=C(C=C2)OC)C.[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(CCCNC(=O)C=CC1=CC=C(C=C1)OC)CCOCC[N+](C)(C)CCCNC(=O)C=CC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


